molecular formula C9H15N3O3 B1409453 tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate CAS No. 1803591-31-2

tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate

Cat. No.: B1409453
CAS No.: 1803591-31-2
M. Wt: 213.23 g/mol
InChI Key: LAPIHXYKVODQMU-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrazole ring

Biochemical Analysis

Biochemical Properties

Tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate plays a significant role in biochemical reactions, particularly in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . This compound interacts with various enzymes and proteins during its synthesis. For instance, it undergoes amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . The interactions with these enzymes and proteins are crucial for the successful synthesis of the target product.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in the synthesis of ceftolozane, thereby modulating the overall reaction pathway . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound participates in the synthesis of ceftolozane, where it undergoes multiple biochemical transformations . The interactions with metabolic enzymes, such as those involved in amination and esterification, are essential for its role in these pathways. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure allows for interactions with various biological targets, making it a valuable tool in drug discovery.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors involved in diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings and polymers.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate is unique due to the presence of the 5-oxo group on the pyrazole ring. This structural feature can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

tert-butyl N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)10-5-6-4-7(13)12-11-6/h4H,5H2,1-3H3,(H,10,14)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPIHXYKVODQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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